molecular formula C14H15FN4O3 B5486108 N-[(1S)-2-amino-1-methyl-2-oxoethyl]-5-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide

N-[(1S)-2-amino-1-methyl-2-oxoethyl]-5-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide

Cat. No. B5486108
M. Wt: 306.29 g/mol
InChI Key: BVLJWHFSJQPZGV-QMMMGPOBSA-N
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Description

The compound “N-[(1S)-2-amino-1-methyl-2-oxoethyl]-5-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide” is an organic compound. It contains functional groups such as amine, carboxamide, and pyrazole . The exact biological or chemical role of this compound is not specified in the available resources.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring, the introduction of the fluorophenoxy group, and the formation of the carboxamide group . The exact synthetic route would depend on the starting materials and the specific conditions used. It’s important to note that the synthesis would need to be carefully controlled to ensure the correct stereochemistry at the chiral center .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms . The compound also contains a carboxamide group and a fluorophenoxy group . The stereochemistry of the compound is indicated by the (1S) designation, which refers to the configuration of the chiral center .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amine group could participate in reactions such as alkylation or acylation . The carboxamide group could be hydrolyzed under acidic or basic conditions . The pyrazole ring is relatively stable but could potentially undergo reactions at the carbon between the two nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of polar functional groups such as the carboxamide would likely make the compound soluble in polar solvents . The compound’s boiling and melting points would depend on factors such as its molecular weight and the strength of intermolecular forces .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources. As with any chemical, it should be handled with care, and appropriate safety precautions should be taken .

Future Directions

The future directions for research on this compound could include further investigation of its synthesis, its chemical reactivity, and its potential biological activity . It could also be interesting to explore its potential applications in areas such as medicinal chemistry or material science .

properties

IUPAC Name

N-[(2S)-1-amino-1-oxopropan-2-yl]-5-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4O3/c1-8(13(16)20)17-14(21)11-6-9(18-19-11)7-22-12-5-3-2-4-10(12)15/h2-6,8H,7H2,1H3,(H2,16,20)(H,17,21)(H,18,19)/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVLJWHFSJQPZGV-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)NC(=O)C1=NNC(=C1)COC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N)NC(=O)C1=NNC(=C1)COC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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